4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a fluoro substituent, and a hydroxycyclopentyl moiety attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzenesulfonamide core: This can be achieved through sulfonation of a benzene derivative followed by amination.
Introduction of the ethoxy and fluoro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Attachment of the hydroxycyclopentyl moiety: This step may involve the use of cyclopentanol and appropriate coupling reagents under controlled conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The ethoxy and fluoro groups may enhance its binding affinity to enzymes or receptors, while the hydroxycyclopentyl moiety could influence its solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-ethoxy-3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. For example:
4-ethoxy-3-fluoro-N-methylbenzenesulfonamide: Lacks the hydroxycyclopentyl group.
4-ethoxy-3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide: Has a chloro substituent instead of a fluoro group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S/c1-2-20-13-6-5-11(9-12(13)15)21(18,19)16-10-14(17)7-3-4-8-14/h5-6,9,16-17H,2-4,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTGUEIDPYMTDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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